molecular formula C17H21N7O2 B11658237 8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11658237
M. Wt: 355.4 g/mol
InChI Key: AZUPLZKUKBZJFM-VCHYOVAHSA-N
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Description

8-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazone linkage and the introduction of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

8-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
  • 5-[[4-(Dimethylamino)phenyl]imino]-8(5H)-quinolinone

Uniqueness

8-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H21N7O2/c1-5-24-13-14(23(4)17(26)20-15(13)25)19-16(24)21-18-10-11-6-8-12(9-7-11)22(2)3/h6-10H,5H2,1-4H3,(H,19,21)(H,20,25,26)/b18-10+

InChI Key

AZUPLZKUKBZJFM-VCHYOVAHSA-N

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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